11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Übersicht
Beschreibung
“11,17,21-Trihydroxypregna-1,4-diene-3,20-dione” is also known as Betamethasone . It is an isomer of dexamethasone and can be used as an anti-itch agent and for treating dermatitis and eczema .
Synthesis Analysis
The synthesis of “11,17,21-Trihydroxypregna-1,4-diene-3,20-dione” can be achieved by using 11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione (also known as hydrocortisone) with methylsulfonyl chloride methanesulfonylation .Molecular Structure Analysis
The molecular formula of “11,17,21-Trihydroxypregna-1,4-diene-3,20-dione” is C21H28O5 . It has an average mass of 360.444 Da and a monoisotopic mass of 360.193665 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 98.3±6.0 kJ/mol . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Immunosuppressive Properties
- Betamethasone , an isomer of this compound, is widely used as a corticosteroid. It exhibits potent anti-inflammatory and immunosuppressive effects. Researchers have explored its applications in treating inflammatory conditions such as dermatitis, eczema, and other skin disorders .
Dermatology and Skin Disorders
- The anti-itch properties of betamethasone make it valuable for managing pruritic (itchy) skin conditions. It is commonly used in topical creams and ointments to alleviate symptoms associated with eczema, psoriasis, and allergic reactions .
Respiratory Diseases
- Inhaled formulations of glucocorticoids (such as betamethasone) are effective in managing asthma and chronic obstructive pulmonary disease (COPD). These compounds reduce airway inflammation and improve lung function .
Rheumatology and Autoimmune Disorders
- Betamethasone and related compounds are employed to manage autoimmune diseases like rheumatoid arthritis, lupus, and vasculitis. They suppress the immune response and reduce inflammation in affected tissues .
Fetal Lung Maturation
- Betamethasone is sometimes administered to pregnant women at risk of preterm delivery. It helps accelerate fetal lung maturation by promoting surfactant production, reducing the risk of respiratory distress syndrome in premature infants .
Cancer Research
- Some studies explore the potential of glucocorticoids (including betamethasone) as adjunctive therapy in cancer treatment. They may enhance the efficacy of chemotherapy and reduce side effects .
Neurological Disorders
- Although less common, glucocorticoids have been investigated for their neuroprotective effects. Researchers study their potential role in conditions like multiple sclerosis and traumatic brain injury .
Metabolic and Endocrine Disorders
- Glucocorticoids play a role in regulating glucose metabolism, and they are used in certain endocrine disorders. However, their long-term use can lead to adverse effects on metabolism and bone health .
Wirkmechanismus
Target of Action
Similar compounds are often used as corticosteroids , suggesting that this compound may also target glucocorticoid receptors.
Mode of Action
If it acts like other corticosteroids, it would bind to glucocorticoid receptors, altering gene transcription and leading to changes in protein synthesis .
Biochemical Pathways
Corticosteroids typically affect pathways involved in inflammation and immune response .
Result of Action
Corticosteroids generally have anti-inflammatory and immunosuppressive effects .
Eigenschaften
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |
CAS RN |
52438-85-4 | |
Record name | 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.